bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680384
InChI: InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;
SMILES:
Molecular Formula: C18H32O2Rh2
Molecular Weight: 486.3 g/mol

bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol)

CAS No.:

Cat. No.: VC16680384

Molecular Formula: C18H32O2Rh2

Molecular Weight: 486.3 g/mol

* For research use only. Not for human or veterinary use.

bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) -

Specification

Molecular Formula C18H32O2Rh2
Molecular Weight 486.3 g/mol
IUPAC Name cycloocta-1,5-diene;methanol;rhodium
Standard InChI InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;
Standard InChI Key LEJWHNWXNMGGKE-UHFFFAOYSA-N
Canonical SMILES CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh]

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure is defined by two (Z,Z)-1,5-cyclooctadiene ligands, each contributing two double bonds in a cis configuration. The COD ligands adopt a boat-like conformation, enabling π-coordination to the rhodium centers . The O-methylrhodiumol groups (methanol-derived ligands) complete the coordination sphere, forming a binuclear complex. The stereochemistry is critical, as the (Z,Z) configuration of COD influences the spatial arrangement of the rhodium centers, potentially enhancing catalytic activity.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC18H32O2Rh2\text{C}_{18}\text{H}_{32}\text{O}_{2}\text{Rh}_{2}
IUPAC NameCycloocta-1,5-diene;methanol;rhodium
InChIKeyLEJWHNWXNMGGKE-UHFFFAOYSA-N
Canonical SMILESCO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh]

Thermochemical Properties of Ligands

The (Z,Z)-1,5-cyclooctadiene ligand exhibits a gas-phase enthalpy of formation (ΔfH\Delta_fH^\circ) of 101.0±1.4kJ/mol101.0 \pm 1.4 \, \text{kJ/mol} . This thermodynamic stability suggests that COD ligands may resist decomposition under catalytic conditions, making them suitable for high-energy reactions.

Synthesis and Characterization Challenges

Despite its defined molecular formula, synthetic protocols for bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) remain undocumented in the literature. Analogous rhodium complexes, such as [Rh(COD)(η³-Ge₉(Hyp)₃)] (Hyp = hypersilyl), are synthesized via ligand exchange reactions . For instance, replacing COD with phosphine or N-heterocyclic carbene ligands modulates electronic properties and fluxional behavior .

A key challenge lies in characterizing the dynamic behavior of this compound. Studies on related rhodium complexes reveal fluxionality at room temperature, as evidenced by variable-temperature NMR spectroscopy . For example, [Rh(IMe₄)(η³-Ge₉(Hyp)₃)] exhibits inequivalent hypersilyl group resonances upon protonation, indicating structural flexibility . Such fluxionality could complicate the isolation of pure bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol).

Future Research Directions

Synthetic Optimization

Developing reproducible synthesis routes is paramount. Ligand exchange strategies, as demonstrated for Zintl cluster-supported rhodium complexes, could be adapted . For instance, reacting [Rh(COD)₂]⁺ with O-methylrhodiumol precursors under inert conditions may yield the target compound.

Mechanistic Studies

Time-resolved spectroscopy and computational modeling (e.g., DFT calculations) could elucidate reaction pathways. Para-hydrogen-induced polarization (PHIP) experiments, used to study [Rh(IMe₄)(η³-Ge₉(Hyp)₃)], may reveal hydride intermediacy in bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) .

Application Exploration

Testing catalytic performance in model reactions (e.g., alkene hydrogenation) will validate utility. Comparative studies with established rhodium catalysts will benchmark activity and selectivity.

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